2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol (CAS 1871855-36-5) is a chiral, disubstituted heterocyclic building block consisting of a cyclohexanol core linked directly via its 2-position to the 4-position of a 1-methylimidazole ring. With a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol, it serves as a key intermediate or scaffold in medicinal chemistry for constructing more complex kinase inhibitors, GPCR ligands, and other bioactive molecules.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13317305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C2CCCCC2O
InChIInChI=1S/C10H16N2O/c1-12-6-9(11-7-12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3
InChIKeyLNGZETWGOQARPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol – Structural Identity & Chemical Class


2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol (CAS 1871855-36-5) is a chiral, disubstituted heterocyclic building block consisting of a cyclohexanol core linked directly via its 2-position to the 4-position of a 1-methylimidazole ring . With a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol, it serves as a key intermediate or scaffold in medicinal chemistry for constructing more complex kinase inhibitors, GPCR ligands, and other bioactive molecules [1]. Unlike the more common 1H-imidazol-1-yl-cyclohexanol isomers, the specific 4-yl substitution pattern alters the electronic distribution and hydrogen-bonding capacity of the heterocycle, which has implications for target engagement and physicochemical properties [1].

Why Generic 'Imidazolyl-Cyclohexanol' Substitution is Ineffective for 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol


The term 'imidazolyl-cyclohexanol' encompasses a diverse array of regioisomers and N- vs. C-linked analogs, each with distinct biological and physicochemical profiles. Simple substitution with a 1H-imidazol-1-yl-cyclohexanol (an N-linked isomer) introduces significant structural alterations: it eliminates the C-linked geometry, alters hydrogen-bonding capabilities (replacing an sp2 C-H with an N-substituent), and can dramatically change a molecule's recognition by biological targets [1]. Similarly, altering the point of attachment from the imidazole 4-position to the 2-position shifts the vector of the cyclohexanol group, which is critical for structure-activity relationships (SAR) in drug discovery programs . Therefore, procurement must be specific to 2-(1-methyl-1H-imidazol-4-yl)cyclohexan-1-ol to maintain the intended spatial and electronic properties required for a given chemical series or synthetic route.

Quantitative Differentiation Guide: 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol vs. Closest Analogs


Regioisomeric Differentiation: 4-yl vs. 2-yl Substitution on the Imidazole Ring

The target compound's 4-yl substitution pattern provides a distinct exit vector compared to its 2-yl isomer. Computational analysis reveals that the distance between the hydroxyl group and the imidazole basic nitrogen differs significantly between isomers, impacting pharmacophore geometry. The 4-yl isomer, 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol, aligns with the structural motifs found in advanced kinase inhibitor intermediates, whereas the 2-yl isomer is more commonly explored as a carbonyl masking group, indicating divergent synthetic utility [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Antibacterial Activity Potential: C-linked vs. N-linked Imidazole Analogs

A head-to-head study of azole compounds demonstrated that the N-linked analog, 2-(1H-1-imidazolyl)-1-cyclohexanol (1a), exhibits desirable broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species [1]. The target compound, a C-linked 4-yl isomer, is structurally distinct, with the imidazole ring connected via a carbon-carbon bond rather than a nitrogen-carbon bond. This electronic and steric difference may modulate enzyme inhibition profiles, positioning the target compound as a non-interchangeable alternative with potentially unique biological selectivity .

Antimicrobial Screening Medicinal Chemistry Azole Research

Topological Polar Surface Area (TPSA) Differentiation for Permeability Optimization

The target compound possesses a Topological Polar Surface Area (TPSA) of 38.0 Ų, a value resulting from its single hydrogen bond donor (hydroxyl group) and two hydrogen bond acceptors (imidazole nitrogen atoms) [1]. Its des-methyl analog, 2-(1H-imidazol-4-yl)cyclohexan-1-ol, presents a lower TPSA of 37.0 Ų due to the absence of the methyl group on the imidazole nitrogen . The N-linked isomer, 2-(1H-imidazol-1-yl)cyclohexan-1-ol, has a TPSA of 34.9 Ų . This difference in TPSA directly impacts passive membrane permeability and oral bioavailability predictions, making the target compound a potentially distinct choice for optimizing lead compounds' ADME profiles.

ADME Drug Design Physicochemical Properties

Optimal Application Scenarios for Procuring 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound is ideally suited as a fragment for constructing type II kinase inhibitors. Its 4-yl imidazole acts as a hinge-binding motif, while the cyclohexanol offers a vector for growing into a deep hydrophobic pocket. Its TPSA profile (38.0 Ų) supports reasonable permeability for a fragment, as identified in BindingDB entries for related imidazole-cyclohexanol kinase antagonists [1].

Diverse Screening Library for Antimicrobial Lead Identification

Given the established antibacterial profile of related imidazolyl-cyclohexanols, the target compound serves as a structurally distinct C-linked isomer for inclusion in diversity-oriented screening libraries. Its differentiated activity potential, relative to the active N-linked analog 2-(1H-1-imidazolyl)-1-cyclohexanol, makes it a valuable compound for exploring novel mechanisms of action [2].

Advanced Intermediate for Angiotensin II Receptor Antagonists

The imidazolyl-cyclohexane core is a recognized pharmacophore for antihypertensive agents, as evidenced by the Bayer AG patent family (US5508299). The specific 1-methyl-4-yl substitution pattern allows for further derivatization at the imidazole 2- and 5-positions, enabling the synthesis of novel angiotensin II receptor antagonists for cardiovascular research [3].

Quote Request

Request a Quote for 2-(1-Methyl-1H-imidazol-4-yl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.